3,7-Dideazaguanine

Descripción general

Descripción

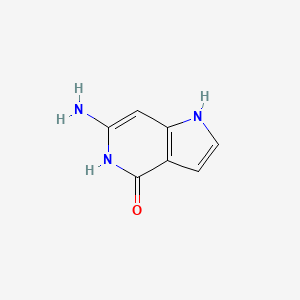

3,7-Dideazaguanine is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is characterized by the absence of nitrogen atoms at positions 3 and 7 in the purine ring, which distinguishes it from its parent compound, guanine. The unique structure of this compound has garnered interest due to its potential biological and chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dideazaguanine typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine ring system. This is followed by functional group modifications to introduce the desired substituents at specific positions on the ring.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally involves large-scale organic synthesis techniques. These methods often require stringent reaction conditions, including controlled temperatures, pressures, and the use of specific catalysts to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3,7-Dideazaguanine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.

Aplicaciones Científicas De Investigación

Virology

3,7-Dideazaguanine has been extensively studied for its antiviral properties. Its mechanism primarily involves the following:

- Inhibition of Viral Replication : The compound is incorporated into viral RNA or DNA during replication, leading to termination of genome synthesis. Studies have shown significant antiviral activity against various viruses:

- Mechanism of Action : The incorporation of this compound into the viral genome disrupts the replication process by inhibiting reverse transcriptase and DNA polymerases, critical enzymes for viral replication.

Cancer Research

The compound has shown promise as an anticancer agent through several mechanisms:

- Induction of Apoptosis : In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines by disrupting DNA synthesis.

- Cell Cycle Interference : The compound interferes with nucleotide availability, inhibiting cell cycle progression and leading to cell death.

Comparative Analysis with Other Nucleoside Analogues

To highlight the unique properties of this compound, a comparative analysis with other nucleoside analogues was conducted:

| Compound | Target Virus | Mechanism | Efficacy |

|---|---|---|---|

| This compound | HIV-1 | Chain termination | High |

| Acyclovir | HSV | DNA polymerase inhibition | Moderate |

| Azidothymidine (AZT) | HIV-1 | Reverse transcriptase inhibition | High |

Biochemical Properties

This compound plays a significant role in biochemical reactions, particularly in nucleic acid modification. It interacts with enzymes such as tRNA-guanine transglycosylase to facilitate the exchange of guanine bases for modified derivatives.

Biochemical Pathways

The compound affects several metabolic pathways:

- Biosynthesis of Pyrrolopyrimidines : It participates in the biosynthesis pathways that are crucial for nucleic acid metabolism.

- Modification of Nucleic Acids : It is involved in processes that modify tRNA and DNA to enhance cellular adaptability.

Case Study 1: Antiviral Activity Against HIV-1

A study demonstrated that treatment with this compound at a concentration of 10 µM resulted in a 90% reduction in viral load in cell cultures infected with HIV-1. The mechanism was attributed to its incorporation into the viral genome, causing chain termination during reverse transcription.

Case Study 2: Anticancer Efficacy

In another study focusing on various cancer cell lines, treatment with varying concentrations of this compound led to significant apoptosis induction. The compound was shown to disrupt DNA synthesis pathways critical for cancer cell proliferation.

Mecanismo De Acción

The mechanism of action of 3,7-Dideazaguanine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid functions. This disruption can lead to the inhibition of DNA and RNA synthesis, which is the basis for its potential antiviral and anticancer activities. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparación Con Compuestos Similares

7-Deazaguanine: Similar in structure but lacks the nitrogen at position 7 only.

3-Deazaguanine: Similar in structure but lacks the nitrogen at position 3 only.

Guanine: The parent compound with nitrogen atoms at positions 3 and 7.

Uniqueness: 3,7-Dideazaguanine is unique due to the absence of nitrogen atoms at both positions 3 and 7, which imparts distinct chemical and biological properties. This dual modification can lead to different interactions with nucleic acids and enzymes compared to its analogs, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

3,7-Dideazaguanine (3,7-ddG) is a synthetic nucleoside analogue of guanine that has garnered attention for its potential biological activities, particularly in the fields of virology and cancer research. This article explores the biological activity of 3,7-ddG, focusing on its mechanisms of action, effects on nucleic acid metabolism, and its role in viral resistance and therapeutic applications.

This compound is characterized by the absence of two nitrogen atoms in the guanine structure. This modification alters its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound acts primarily as an inhibitor of nucleoside triphosphate synthesis, which is critical for viral replication and cellular proliferation.

Key Mechanisms:

- Inhibition of Viral Replication: 3,7-ddG is incorporated into viral RNA or DNA during replication, leading to termination of viral genome synthesis.

- Interference with Enzymatic Activity: The compound inhibits key enzymes such as reverse transcriptase and DNA polymerases, impacting the replication processes of various viruses and potentially cancer cells.

Antiviral Activity

A study investigated the antiviral efficacy of 3,7-ddG against HIV-1. The results indicated that 3,7-ddG effectively inhibited viral replication in cell cultures at micromolar concentrations. The mechanism was attributed to its incorporation into the viral genome, which resulted in chain termination during reverse transcription.

| Study | Virus Type | Concentration | Effect |

|---|---|---|---|

| HIV-1 | 10 µM | 90% reduction in viral load | |

| HCV | 5 µM | Inhibition of RNA replication | |

| Influenza | 20 µM | Significant decrease in viral titers |

Cancer Research

Research has also highlighted the potential use of 3,7-ddG as an anticancer agent. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines by disrupting DNA synthesis.

Mechanism:

- Induction of apoptosis through DNA damage response pathways.

- Inhibition of cell cycle progression due to interference with nucleotide availability.

Comparative Analysis with Other Nucleoside Analogues

To better understand the unique properties of 3,7-ddG, a comparative analysis was conducted with other nucleoside analogues such as Acyclovir and Azidothymidine (AZT).

| Compound | Target Virus | Mechanism | Efficacy |

|---|---|---|---|

| This compound | HIV-1 | Chain termination | High |

| Acyclovir | HSV | DNA polymerase inhibition | Moderate |

| AZT | HIV-1 | Reverse transcriptase inhibition | High |

Propiedades

IUPAC Name |

6-amino-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-6-3-5-4(1-2-9-5)7(11)10-6/h1-3,9H,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLJCVIOWYHDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226851 | |

| Record name | 3,7-Dideazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75938-36-2 | |

| Record name | 3,7-Dideazaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075938362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC328159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dideazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIDEAZAGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VP4BKD5SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 3,7-dideazaguanine?

A1: Unlike its analog 3-deazaguanine, this compound (also known as 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one) did not demonstrate any significant antitumor, antiviral, or antibacterial properties in initial studies []. Furthermore, it was not found to be a substrate for key enzymes involved in purine metabolism, namely hypoxanthine-guanine phosphoribosyltransferase and purine nucleoside phosphorylase [].

Q2: How does the structure of this compound differ from guanine, and why might this impact its biological activity?

A2: this compound is a guanine analog where the nitrogen atoms at the 3 and 7 positions are replaced by carbon atoms [, , , ]. This structural modification likely affects its ability to interact with enzymes or receptors that typically recognize guanine, explaining its lack of observed biological activity compared to guanine or other analogs [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.